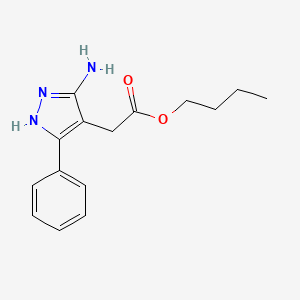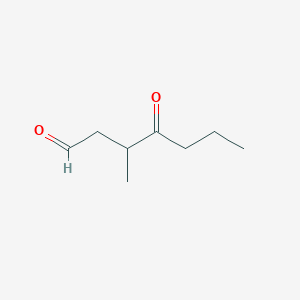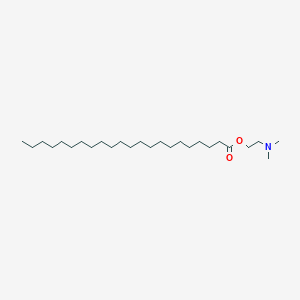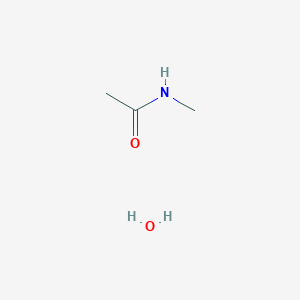
n-Methylacetamide-water
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylacetamide-water: is a compound formed by the interaction of n-methylacetamide and water molecules. N-Methylacetamide is an organic compound with the formula CH₃CONHCH₃. It is a derivative of acetamide where one hydrogen atom is replaced by a methyl group. This compound is often used as a model for studying the behavior of peptide bonds in proteins due to its structural similarity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methylacetamide can be synthesized through the reaction of acetic acid and methylamine. The process involves aminating acetic acid with methylamine, followed by the evaporation of water and acid, and finally fractionating the finished product . The reaction typically occurs at a temperature of 70-80°C for about 2 hours.
Industrial Production Methods: In industrial settings, the production of n-methylacetamide involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for various applications in the pharmaceutical and chemical industries .
Análisis De Reacciones Químicas
Types of Reactions: N-Methylacetamide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of acids or bases, n-methylacetamide can be hydrolyzed to produce acetic acid and methylamine.
Oxidation: Oxidizing agents can convert n-methylacetamide into corresponding oxidized products, although specific conditions and reagents may vary.
Substitution: N-Methylacetamide can participate in substitution reactions where the methyl group or the amide group is replaced by other functional groups.
Major Products: The major products formed from these reactions include acetic acid, methylamine, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Methylacetamide-water mixtures are extensively studied in scientific research due to their relevance in understanding protein folding and dynamics. The compound serves as a simplified model for the backbone of proteins, providing insights into the structural and vibrational dynamics of peptides and proteins .
Applications in Various Fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Serves as a model compound for studying peptide bonds and protein folding.
Medicine: Utilized in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: Employed in the production of various chemicals and as a solvent in industrial processes
Mecanismo De Acción
The mechanism of action of n-methylacetamide involves its ability to form hydrogen bonds with other molecules. This interaction stabilizes reaction intermediates and transition states, promoting the progression of chemical reactions . In aqueous solutions, n-methylacetamide and water molecules tend to form clusters driven by hydrophobic collapse, where the methyl groups cluster together, mimicking the behavior of protein folding .
Comparación Con Compuestos Similares
Acetamide: Similar to n-methylacetamide but lacks the methyl group.
Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
Formamide: Contains a formyl group instead of an acetyl group.
Uniqueness: N-Methylacetamide is unique due to its structural similarity to peptide bonds, making it an ideal model for studying protein dynamics. Its ability to form stable hydrogen bonds and its behavior in aqueous solutions provide valuable insights into the mechanisms of protein folding and interactions .
Propiedades
Número CAS |
173846-11-2 |
|---|---|
Fórmula molecular |
C3H9NO2 |
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
N-methylacetamide;hydrate |
InChI |
InChI=1S/C3H7NO.H2O/c1-3(5)4-2;/h1-2H3,(H,4,5);1H2 |
Clave InChI |
ZQDDGSJSHNVYTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


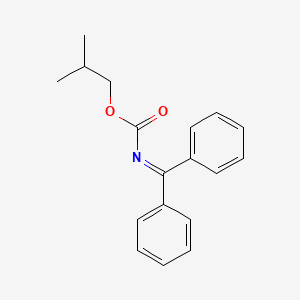


![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
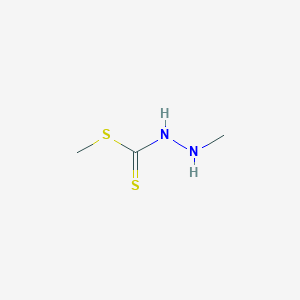
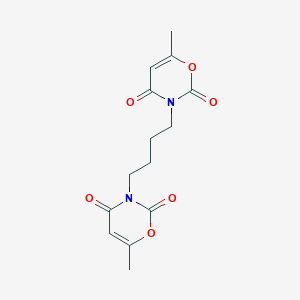
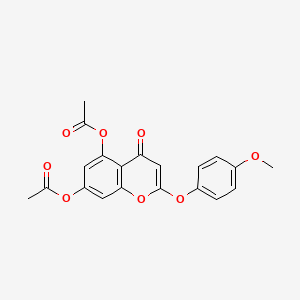
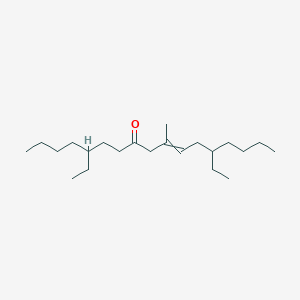

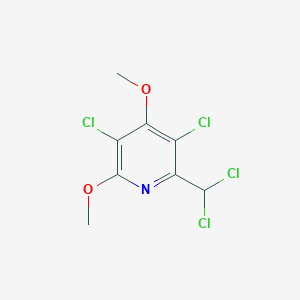
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
